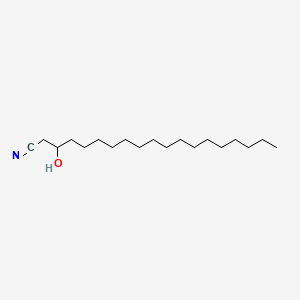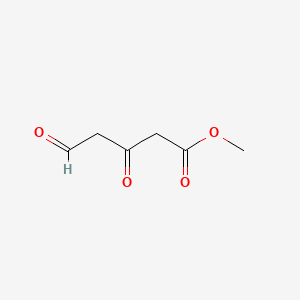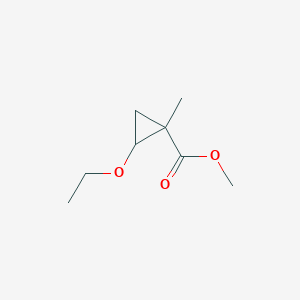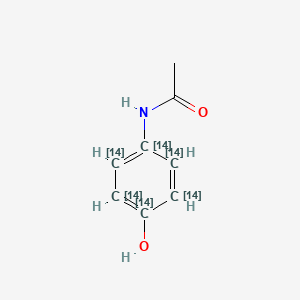![molecular formula C8H11ClO B13834488 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-5-methylbicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a chlorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the photochemical ring contraction–solvolysis of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones in methanol . This reaction is influenced by the conformational preferences of the exo- and endo-stereoisomers, leading to the formation of cyclopropylesters .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar photochemical and solvolysis techniques. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
化学反应分析
Types of Reactions
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its chemical properties.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or materials science.
相似化合物的比较
Similar Compounds
- 7-chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one
- 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one
- 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one
Uniqueness
7-chloro-5-methylbicyclo[320]heptan-6-one is unique due to its specific substitution pattern, which includes a chlorine atom and a methyl group This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
属性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC 名称 |
7-chloro-5-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-8-4-2-3-5(8)6(9)7(8)10/h5-6H,2-4H2,1H3 |
InChI 键 |
UVONOUWBTAUXPO-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC1C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)


![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

